![molecular formula C20H21BO2 B1398738 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane CAS No. 1190376-20-5](/img/structure/B1398738.png)
4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane
Overview
Description
“4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane” is a chemical compound that belongs to the class of organoboron compounds. It is characterized by the presence of a boron atom and a phenylethynyl group .
Synthesis Analysis
The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
Molecular Structure Analysis
The molecular formula of this compound is C14H17BO2 . It consists of a boron atom bonded to an oxygen atom and a phenylethynyl group. The boron atom is also bonded to a tetramethyl group .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Scientific Research Applications
Synthesis and Molecular Structure
This compound has been prepared via rhodium-catalyzed hydroboration and characterized by single crystal X-ray diffraction. It crystallizes in the monoclinic space group P21/c and does not show significant intramolecular or intermolecular interactions with the Lewis acidic boron atom (Coombs et al., 2006).
Application in H2O2 Detection in Living Cells
A derivative of this compound, 4-PYB, was synthesized and showed sensitivity and selectivity for H2O2. It has been successfully applied to detect H2O2 in living cells, indicating its potential for biological and medical applications (Nie et al., 2020).
Inhibitory Activity Against Serine Proteases
Derivatives of this compound have been studied for their inhibitory activity against serine proteases, including thrombin. Their synthesis and inhibitory properties provide insights into their potential therapeutic applications (Spencer et al., 2002).
Development of Novel Functional Materials
The functionalization of pyrene with derivatives of this compound leads to the development of novel materials with potential applications in Liquid Crystal Display (LCD) technology and neurodegenerative disease therapeutics (Das et al., 2015).
Electrochemical Properties
Electrochemical analyses of derivatives of this compound have revealed their lower oxidation potential compared to organoboranes. Anodic substitution reactions of organoboronate ester and organoborate were successfully carried out, yielding selectively substituted products (Tanigawa et al., 2016).
Enhanced Brightness Emission-Tuned Nanoparticles
This compound has been used in the synthesis of heterodifunctional polyfluorenes, resulting in stable nanoparticles with bright fluorescence emission. These have applications in bioimaging and as functional materials for various technologies (Fischer et al., 2013).
Precision Synthesis in Polymerization
It plays a critical role in the chain-growth polymerization process for synthesizing polyfluorene, indicating its significance in the field of polymer chemistry (Yokozawa et al., 2011).
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-phenylethynyl)phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)18-14-12-17(13-15-18)11-10-16-8-6-5-7-9-16/h5-9,12-15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIDERXZGJSORP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726225 | |
Record name | 4,4,5,5-Tetramethyl-2-[4-(phenylethynyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane | |
CAS RN |
1190376-20-5 | |
Record name | 4,4,5,5-Tetramethyl-2-[4-(phenylethynyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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